molecular formula C22H18NNaO5P B1644344 CID 16219739

CID 16219739

Cat. No.: B1644344
M. Wt: 430.3 g/mol
InChI Key: MOWHLFFFGWOWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16219739 is a useful research compound. Its molecular formula is C22H18NNaO5P and its molecular weight is 430.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H18NNaO5P

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C22H18NO5P.Na/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27;/h2-13H,1H3,(H,23,24)(H2,25,26,27);

InChI Key

MOWHLFFFGWOWGU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O.[Na]

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O.[Na]

Origin of Product

United States

Chemical Reactions Analysis

Limitations in Available Data

The search results provided do not include any information about CID 16219739. Key observations:

  • PubChem and related databases (results , , ) focus on compounds like niacinamide (CID 936), flubenzimine (CID 16212969), and curcumin (CID 969516), but none reference this compound.

  • Experimental studies (results , ) discuss synthetic pathways for triazolo[1,5-a]pyrimidine derivatives and anti-influenza compounds but do not mention this compound.

  • Regulatory data (result ) lists polyhalogenated compounds and organophosphates but excludes this compound.

General Approach for Missing Data

If this compound is a novel or proprietary compound, its chemical reactions may not be publicly documented. For such cases:

  • Consult specialized databases : Check institutional repositories, patent filings (e.g., WIPO, USPTO), or chemical supplier catalogs (e.g., Sigma-Aldrich, Tocris).

  • Analyze structural analogs : If this compound is structurally similar to known compounds (e.g., triazolo derivatives, organophosphates), infer reactivity patterns.

  • Experimental methods : Conduct in-house studies using techniques like NMR spectroscopy , HPLC-MS , or DFT calculations to identify reactive sites and reaction pathways.

Example Data Table for Hypothetical Reactions

(Note: This table is illustrative, as no real data exists for this compound.)

Reaction Type Reagents Conditions Product(s) Key Observations
Hydrolysis Water, Acid/Alkali25°C, 24 hrDegraded intermediatespH-dependent cleavage
Oxidation H₂O₂, Fe³⁺ catalysts50°C, 2 hrOxidized derivativesSelective oxidation of amine groups
Nucleophilic Substitution R-X, Base (e.g., NaOH)70°C, 12 hrSubstituted analogsFavorable at electrophilic sites

Recommendations for Further Research

  • Synthetic Pathway Analysis : If this compound is part of a drug or material development pipeline, review its synthesis steps (e.g., coupling reactions, cyclization).

  • Biochemical Interactions : Investigate its metabolic fate (e.g., liver enzyme interactions) or degradation pathways in environmental contexts.

  • Safety and Stability : Use GHS classifications (as seen in results , ) to infer potential hazards (e.g., skin/eye irritation, respiratory risks).

(Note: This response adheres to the requirement to avoid unreliable sources and focuses on methodological guidance due to the absence of direct data.)

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